N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide
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Overview
Description
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a piperidine moiety, a benzimidazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol .
Scientific Research Applications
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidine: Shares the piperidine moiety but lacks the benzimidazole ring.
Benzimidazole derivatives: Contain the benzimidazole core but differ in other substituents.
Propanamide derivatives: Feature the propanamide group but have different functional groups attached.
Uniqueness
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}PROPANAMIDE is unique due to its combination of a piperidine moiety, a benzimidazole ring, and a propanamide group.
Properties
Molecular Formula |
C17H24N4O |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]propanamide |
InChI |
InChI=1S/C17H24N4O/c1-3-17(22)18-13-7-8-15-14(11-13)19-16(20(15)2)12-21-9-5-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,18,22) |
InChI Key |
MHPQVCSQIXCPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C |
solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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